molecular formula C16H12ClNO3 B5620504 4-chloro-N-(cinnamoyloxy)benzamide

4-chloro-N-(cinnamoyloxy)benzamide

Cat. No. B5620504
M. Wt: 301.72 g/mol
InChI Key: ZBNMVTAJMVJLBB-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-N-(cinnamoyloxy)benzamide often involves complex reactions and methodologies. For instance, the ultrasound-assisted synthesis of related benzamide derivatives highlights the use of green chemistry tools and advanced techniques to achieve high yields and promising biological activities, such as anti-tubercular properties against Mycobacterium tuberculosis, without cytotoxic effects on human cell lines (Nimbalkar et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, provides insights into the geometrical configuration, vibrational frequencies, and electronic properties of related compounds. Such analyses contribute to understanding the optimized molecular structure and its comparison with experimental values, showcasing the strong agreement between theoretical calculations and measured data (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of related benzamide derivatives reveal a range of biological activities and interaction mechanisms with biological targets. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives illustrates the potential for anti-tubercular, antibacterial, and antifungal activities due to the presence of β-lactam rings, emphasizing the importance of eco-friendly synthesis protocols (Nimbalkar et al., 2017).

Physical Properties Analysis

The analysis of physical properties, such as lipophilicity, is crucial for understanding the drug-likeness and pharmacokinetic profiles of compounds. Studies on related benzamides indicate that their lipophilicity and structure-activity relationships significantly influence their biological efficacy and potential as drug candidates (Imramovský et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(cinnamoyloxy)benzamide derivatives, including reactivity and stability, play a vital role in their applications. For instance, the synthesis and characterization of related compounds often involve reactions that highlight their reactivity towards different chemical groups and the stability of their molecular structures under various conditions (Hsiao et al., 2000).

properties

IUPAC Name

[(4-chlorobenzoyl)amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-14-9-7-13(8-10-14)16(20)18-21-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H,18,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNMVTAJMVJLBB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ONC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)ONC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[(2E)-3-phenylprop-2-enoyl]oxy}benzamide

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